molecular formula C16H18N6 B11288289 N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11288289
M. Wt: 294.35 g/mol
InChI Key: VPPSQUVPWWXVQI-UHFFFAOYSA-N
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Description

N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a p-tolyl group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N6-allyl-1-methyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of cAMP-phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of allyl, methyl, and p-tolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

1-methyl-4-N-(4-methylphenyl)-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H18N6/c1-4-9-17-16-20-14(13-10-18-22(3)15(13)21-16)19-12-7-5-11(2)6-8-12/h4-8,10H,1,9H2,2-3H3,(H2,17,19,20,21)

InChI Key

VPPSQUVPWWXVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C

Origin of Product

United States

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